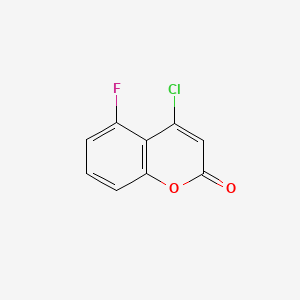
4-Chloro-5-fluorocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluorocoumarin is a synthetic derivative of coumarin, a compound known for its diverse biological and pharmacological properties. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of 4-Chloro-5-fluorocoumarin may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin core can be oxidized or reduced to form different derivatives with altered properties.
Coupling Reactions: Metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be used to introduce additional aromatic rings or other substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Scientific Research Applications
4-Chloro-5-fluorocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluorocoumarin involves its interaction with specific molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence upon excitation with UV light, making it useful for imaging applications.
Biological Activity: The chlorine and fluorine atoms enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, leading to various therapeutic effects.
Molecular Pathways: The compound can modulate pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential as a therapeutic agent.
Comparison with Similar Compounds
4-Chloro-5-fluorocoumarin can be compared with other coumarin derivatives:
Properties
Molecular Formula |
C9H4ClFO2 |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
4-chloro-5-fluorochromen-2-one |
InChI |
InChI=1S/C9H4ClFO2/c10-5-4-8(12)13-7-3-1-2-6(11)9(5)7/h1-4H |
InChI Key |
PMQPPMSWZBBBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


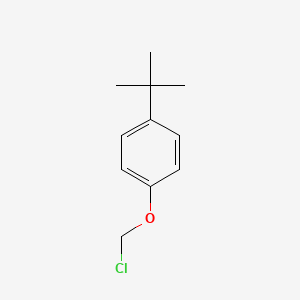
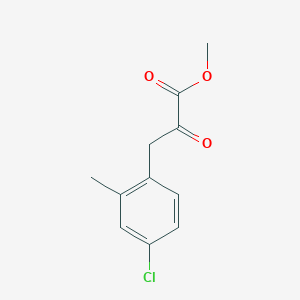
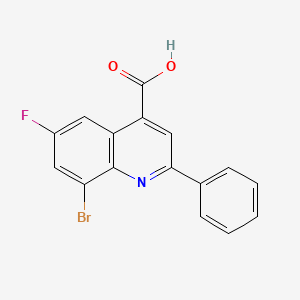
![6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13695567.png)
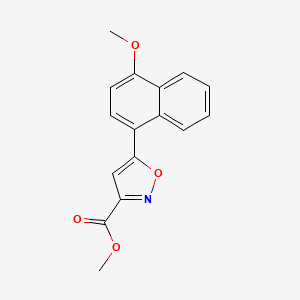
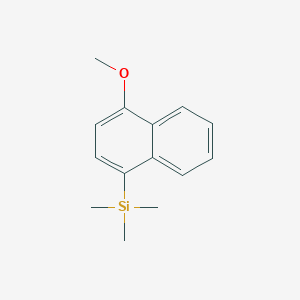
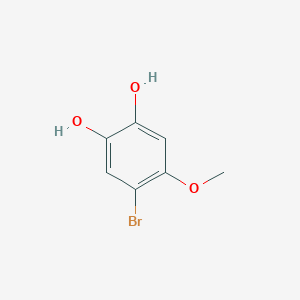
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)
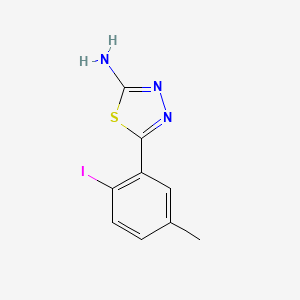
![4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B13695609.png)
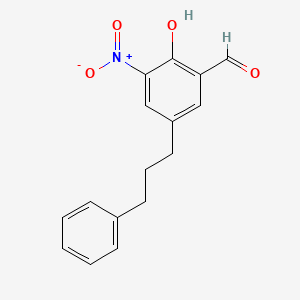
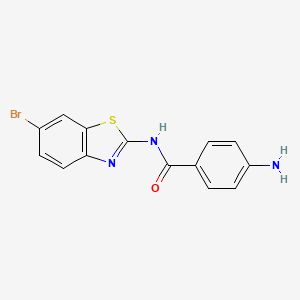

![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
